molecular formula C9H11N3O B11913706 7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine

7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine

Cat. No.: B11913706
M. Wt: 177.20 g/mol
InChI Key: AVXDXUHKIMZZHT-UHFFFAOYSA-N
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Description

7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable subject of study for researchers aiming to develop new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylpyrazole with a methoxy-substituted pyridine derivative. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

    Pyrazolo[1,5-A]pyrimidines: Known for their anticancer and anti-inflammatory properties.

    Pyrazolo[3,4-D]pyrimidines: Studied for their kinase inhibitory activity.

    Pyrazolo[4,3-E][1,2,4]triazines: Investigated for their potential as antiviral agents.

Uniqueness: 7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group at the 7-position and the methyl group at the 2-position can enhance its binding affinity to certain targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

7-methoxy-2-methylpyrazolo[1,5-a]pyridin-4-amine

InChI

InChI=1S/C9H11N3O/c1-6-5-8-7(10)3-4-9(13-2)12(8)11-6/h3-5H,10H2,1-2H3

InChI Key

AVXDXUHKIMZZHT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC=C(C2=C1)N)OC

Origin of Product

United States

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